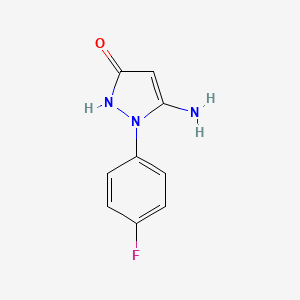

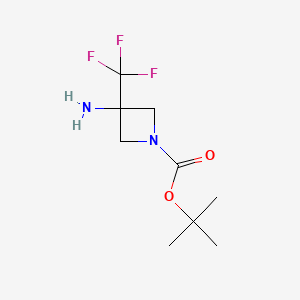

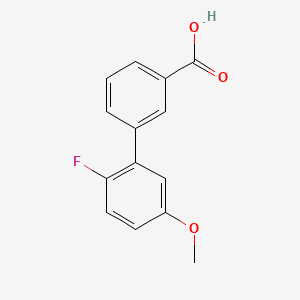

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorophenyl group onto the pyrazole scaffold. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is depicted by the following SMILES notation: Cc1ccc(cc1)C(=O)c2cnn(c2N)-c3ccc(F)cc3. The compound exhibits planarity due to the conjugated system within the pyrazole ring. The fluorophenyl group contributes to its overall stability and reactivity .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity is influenced by the amino and hydroxyl groups, making it a versatile building block for the synthesis of more complex molecules. Researchers have investigated its reactivity in the context of drug discovery and material science .

科学的研究の応用

Crop Protection

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been investigated for its potential use in crop protection. Researchers have developed a highly selective method to obtain these compounds, which serve as key intermediates. These intermediates can be further utilized in the design and development of novel pesticides, herbicides, and fungicides .

Medicinal Chemistry

Pyrazoles, including 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol , play a crucial role in medicinal chemistry. They serve as versatile building blocks for drug discovery due to their diverse biological activities. Researchers explore modifications of the pyrazole nucleus to create new pharmaceutical agents. Potential applications include anti-inflammatory, antiviral, and anticancer drugs .

Fluorescent Probes

The amino group in 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol can be harnessed for designing fluorescent probes. These probes are valuable tools for visualizing biological processes, detecting specific molecules, and studying cellular dynamics. Researchers have explored the synthesis of fluorescent pyrazole derivatives for use in bioimaging and diagnostics .

Coordination Chemistry

Pyrazoles exhibit interesting coordination properties with metal ions. Researchers have investigated the complexation behavior of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol with various transition metals. These complexes can serve as catalysts, sensors, or luminescent materials. Understanding their coordination chemistry contributes to materials science and catalysis .

Material Science

The presence of both amino and hydroxyl groups in 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol makes it an intriguing candidate for material science applications. Researchers explore its potential as a precursor for functionalized polymers, coatings, or nanomaterials. The compound’s reactivity and unique structure offer opportunities for tailoring material properties .

Agrochemicals

Beyond crop protection, 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol may find applications in agrochemical formulations. Researchers investigate its compatibility with other active ingredients, stability under field conditions, and efficacy against specific pests or diseases. The compound’s properties make it a promising candidate for sustainable agriculture .

作用機序

Target of Action

The primary target of the compound 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that mapks operate within signaling cascades, where they act as integration points for multiple biochemical signals .

Biochemical Pathways

Mapk14 is involved in various signaling pathways, including the mapk signaling pathway, which plays a crucial role in numerous cellular processes .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Given its target, it can be inferred that the compound may have an impact on cellular processes regulated by mapk14 .

Action Environment

These factors can include pH, temperature, and the presence of other molecules, and can significantly affect how a compound behaves in a biological system .

Safety and Hazards

特性

IUPAC Name |

3-amino-2-(4-fluorophenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFBYCHYMVLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693315 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol | |

CAS RN |

1247169-18-1 |

Source

|

| Record name | 5-Amino-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

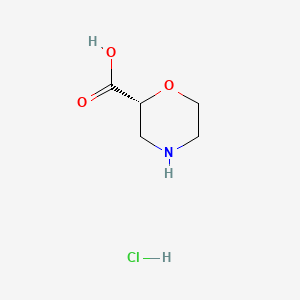

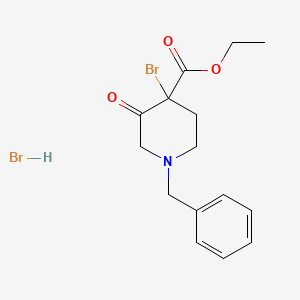

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

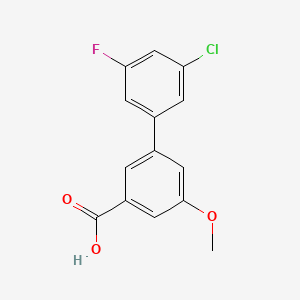

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)